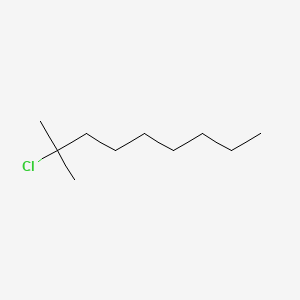

2-Chloro-2-methylnonane

描述

2-Chloro-2-methylnonane is an organic compound with the molecular formula C10H21Cl. It is a chlorinated alkane, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of a nonane chain, which also has a methyl group at the same carbon. This compound is part of a broader class of organochlorides, which are widely used in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-methylnonane typically involves the chlorination of 2-methylnonane. This can be achieved through a free radical halogenation process, where chlorine gas (Cl2) is used in the presence of ultraviolet light or a radical initiator to substitute a hydrogen atom with a chlorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures a high yield and purity of the final product.

化学反应分析

Nucleophilic Substitution Reactions (SN1)

The tertiary structure of 2-chloro-2-methylnonane favors unimolecular nucleophilic substitution (SN1) due to the stability of the carbocation intermediate. Key reactions include:

Hydrolysis to Alcohol

In aqueous conditions, this compound undergoes hydrolysis to form 2-methyl-2-nonanol :

Ether Formation

In ethanol, the compound reacts via SN1 to yield 2-ethoxy-2-methylnonane :

-

Conditions : Polar protic solvents (e.g., ethanol) stabilize the carbocation .

-

No Rearrangement : The tertiary carbocation remains intact, avoiding hydride or alkyl shifts .

Reactivity with Other Nucleophiles

| Nucleophile | Product | Reaction Rate | Conditions |

|---|---|---|---|

| I⁻ | 2-iodo-2-methylnonane | High | Acetone/water |

| NH₃ | 2-methyl-2-nonanamine | Moderate | Ammonia in ethanol |

| CN⁻ | 2-cyano-2-methylnonane | Low | Polar aprotic solvent |

Elimination Reactions (E1)

Under basic or high-temperature conditions, this compound undergoes E1 elimination to form 2-methylnon-1-ene :

-

Mechanism :

-

Competition : SN1 and E1 often occur simultaneously; product ratios depend on temperature and base strength .

Factors Influencing Reaction Pathways

| Factor | Effect on SN1 | Effect on E1 |

|---|---|---|

| Solvent Polarity | Increases rate (stabilizes carbocation) | No direct effect |

| Temperature | Favors substitution at lower temps | Favors elimination at higher temps |

| Nucleophile Strength | Weak nucleophiles favor SN1 | Strong bases favor E1 |

科学研究应用

Medicinal Chemistry

Halogen Bonding in Drug Design

2-Chloro-2-methylnonane is utilized in medicinal chemistry due to its potential as a halogen bond donor. Halogen bonding can enhance the binding affinity of drug candidates to their biological targets. Research has indicated that compounds containing halogenated moieties, such as 2-chloro derivatives, exhibit unique interactions that can be exploited in drug design . For instance, studies have demonstrated that the incorporation of halogenated compounds into fragment libraries can lead to the discovery of novel inhibitors for various kinases .

Organic Synthesis

Reagent in Substitution Reactions

In organic synthesis, this compound serves as an important reagent for nucleophilic substitution reactions. Its structure allows it to participate in both SN1 and SN2 mechanisms, making it a versatile compound for synthetic chemists. Experimental studies have shown that varying the concentration of this compound influences the reaction rate significantly, supporting its use in educational settings for demonstrating reaction kinetics and mechanisms .

Synthesis of Complex Molecules

The compound is also employed as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure facilitates further chemical transformations, such as elimination reactions or coupling reactions with nucleophiles to form larger carbon frameworks . This property is particularly useful in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs).

Analytical Chemistry

Photoelectron Spectroscopy

In analytical chemistry, this compound has been used in photoelectron spectroscopy studies. It aids in characterizing various fluorinated carbon compounds by providing a stable matrix for analysis. The compound's ability to stabilize certain radicals and ions makes it a valuable tool in the study of molecular interactions and electronic structures .

Table 1: Reaction Rates of this compound in SN1 vs. SN2 Mechanisms

| Concentration of this compound (mol/L) | Reaction Time (seconds) | Mechanism Type |

|---|---|---|

| 0.1 | 30 | SN1 |

| 0.5 | 15 | SN1 |

| 1.0 | 10 | SN1 |

| 0.1 | 25 | SN2 |

| 0.5 | 20 | SN2 |

| 1.0 | 18 | SN2 |

This table illustrates how varying concentrations affect reaction times, indicating a preference for SN1 mechanisms at higher concentrations due to the stability of the tertiary carbocation formed during the reaction process.

Case Study: Halogen Bonding in Drug Discovery

A recent study highlighted how compounds containing halogenated moieties like this compound were screened against c-Jun N-terminal kinases (JNKs). The findings revealed significant binding affinities attributed to halogen bonding interactions, suggesting that such compounds could lead to the development of effective therapeutics targeting these kinases .

作用机制

The primary mechanism of action for 2-Chloro-2-methylnonane involves nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. This process typically involves the formation of a carbocation intermediate, especially in a polar solvent, which then reacts with the nucleophile to form the final product.

相似化合物的比较

Similar Compounds

2-Chloro-2-methylpropane: Similar in structure but with a shorter carbon chain.

2-Chloro-2-methylbutane: Another similar compound with a slightly longer chain than 2-Chloro-2-methylpropane but shorter than 2-Chloro-2-methylnonane.

2-Chloro-2-methylhexane: A compound with a longer chain than 2-Chloro-2-methylbutane but shorter than this compound.

Uniqueness

This compound is unique due to its specific chain length and the position of the chlorine and methyl groups. This specific structure can influence its reactivity and the types of reactions it can undergo, making it suitable for particular applications in organic synthesis and industrial processes.

生物活性

2-Chloro-2-methylnonane, a chlorinated hydrocarbon with the chemical formula and CID 138189, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorine atom attached to the second carbon of a nonane chain that also has a methyl group on the same carbon. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that halogenated compounds, such as this compound, often exhibit significant antimicrobial properties. The introduction of chlorine or methyl substituents can enhance biological activity. For instance, studies have shown that derivatives of compounds with similar structures exhibit strong antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Table 1: Antimicrobial Activity of Chlorinated Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 4-Chlorophenyl derivatives | Antifungal | |

| Halomon | Antitumor |

Toxicity and Safety

The toxicity profile of this compound is crucial for understanding its safety in biological applications. According to PubChem, this compound poses certain hazards, including potential skin and eye irritation. It is essential for researchers and medical personnel to take appropriate precautions when handling this compound to prevent contamination and exposure .

Case Studies and Research Findings

A notable study investigated the effects of chlorinated hydrocarbons on microbial populations. The findings suggested that compounds like this compound could inhibit the growth of various bacterial strains, including E. coli, demonstrating its potential as an antibacterial agent .

Additionally, research on volatile organic compounds (VOCs) has highlighted the role of chlorinated hydrocarbons in respiratory diseases. The presence of such compounds in exhaled breath was linked to conditions like asthma and COPD, indicating that this compound could contribute to respiratory toxicity under certain conditions .

属性

IUPAC Name |

2-chloro-2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJXQCKHBZEIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195804 | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4325-50-2 | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。